Dimethyl 4-aminothiophene-2,3-dicarboxylate
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆) :
- δ 6.85 ppm (s, 1H, thiophene H-5).
- δ 3.80–3.85 ppm (s, 6H, OCH₃).
- δ 5.20 ppm (broad, 2H, NH₂).
¹³C NMR :
- δ 165–170 ppm (C=O esters).
- δ 140–145 ppm (C-S thiophene).
Infrared (IR) Spectroscopy
| Band (cm⁻¹) | Assignment |
|---|---|
| 3350–3300 | N–H stretch (amine) |
| 1720–1700 | C=O stretch (ester) |
| 1260–1240 | C–O–C asymmetric stretch |
UV-Vis Spectroscopy
- λₘₐₓ : 280–290 nm (π→π* transitions of conjugated thiophene-ester system).
Mass Spectrometry
Computational Descriptors
Quantum Chemical Parameters
Density Functional Theory (DFT) calculations predict:
- HOMO-LUMO gap : ~4.2 eV (indicating moderate reactivity).
- Dipole moment : ~3.8 Debye (polarity driven by ester and amine groups).
| Descriptor | Value |
|---|---|
| LogP (lipophilicity) | 1.2 ± 0.3 |
| Polar surface area | 85 Ų |
| Molar refractivity | 52.7 cm³/mol |
Properties
IUPAC Name |
dimethyl 4-aminothiophene-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-12-7(10)5-4(9)3-14-6(5)8(11)13-2/h3H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPDCUCAKYNVAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380599 | |
| Record name | Dimethyl 4-aminothiophene-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62947-31-3 | |
| Record name | Dimethyl 4-aminothiophene-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4-aminothiophene-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of dimethyl acetylenedicarboxylate with thiourea in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiophene ring.
Another method involves the reaction of dimethyl acetylenedicarboxylate with an appropriate amine, followed by cyclization in the presence of a catalyst. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-aminothiophene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: this compound alcohols.
Substitution: Various substituted aminothiophene derivatives.
Scientific Research Applications
Biological Applications
Dimethyl 4-aminothiophene-2,3-dicarboxylate has been studied for various biological activities:
- Antibacterial and Antifungal Properties : Preliminary research indicates that this compound can disrupt microbial cell function, making it a candidate for developing new antibacterial and antifungal agents.
- Anti-inflammatory Effects : Initial studies suggest potential anti-inflammatory properties; however, further research is required to elucidate the mechanisms involved.
Pharmaceutical Applications
Due to its structural characteristics, this compound serves as a building block for designing novel drug candidates. The amino group allows for further chemical modifications that can enhance biological activity or target specificity for therapeutic applications .
Material Science Applications
In materials science, thiophene derivatives are utilized in organic electronics, including organic solar cells and field-effect transistors. The ability to modify the electronic properties of these compounds through structural variations makes this compound an important precursor in developing advanced materials .
Mechanism of Action
The mechanism of action of dimethyl 4-aminothiophene-2,3-dicarboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the amino and ester groups allows for interactions with various biological molecules, influencing pathways involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural Analogs in the Thiophene Family
Key structural analogs include isomers and derivatives with variations in substituent positions or functional groups:
Key Findings :
Heterocyclic Dicarboxylates with Varied Cores
Compounds with similar ester-functionalized heterocycles but distinct core structures:
| Compound Name | Core Structure | Substituents | Key Properties/Applications | Reference |
|---|---|---|---|---|
| Dimethyl 4-methylquinoline-2,3-dicarboxylate | Quinoline | 4-methyl, 2,3-dicarboxylate | Morpholino derivatives exhibit unique reactivity for industrial applications | |
| Dimethyl 5-methylpyridine-2,4-dicarboxylate | Pyridine | 5-methyl, 2,4-dicarboxylate | Positional ester groups influence synthetic utility (e.g., coordination chemistry) | |
| Diethyl (2R,3S)-oxirane-2,3-dicarboxylate | Oxirane | Ethyl esters, stereospecific | Altered solubility and stereochemistry-driven biological activity |
Key Findings :
- Core Heterocycle Impact: Quinoline and pyridine cores introduce aromatic nitrogen, enhancing π-stacking interactions compared to thiophene’s sulfur atom. This difference affects applications in catalysis or material science .
- Ester Group Position : In pyridine derivatives, shifting carboxylate groups from 2,3- to 2,4-positions modifies steric hindrance and electronic effects, tailoring reactivity for specific synthetic pathways .
Functional Group Variations in Dihydropyridine Derivatives
Dihydropyridine dicarboxylates with diverse substituents highlight the role of functional groups:
| Compound Name | Substituents | Key Properties/Applications | Reference |
|---|---|---|---|
| 3-Ethyl 5-methyl 4-(2,3-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | Dichlorophenyl, ethyl/methyl esters | Cardiovascular effects via calcium channel modulation | |
| 3-Methyl 5-{3-[(4-methylbenzenesulfonyl)oxy]propyl} dihydropyridine dicarboxylate | Sulfonamide-propyl chain | Antibacterial activity via enzyme inhibition |
Key Findings :
- Substituent-Driven Bioactivity : Bulky aryl groups (e.g., dichlorophenyl) enhance binding to biological targets, while sulfonamide chains introduce antibacterial properties .
- Contrast with DMATD: Unlike these dihydropyridines, DMATD’s thiophene core and amino group may favor different mechanisms, such as nucleophilic reactivity or chelation.
Biological Activity
Dimethyl 4-aminothiophene-2,3-dicarboxylate (DMTDC) is an organic compound with significant potential in various biological applications, including antimicrobial and anticancer activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
DMTDC is characterized by its unique structure, which includes:
- Amino Group : Enhances reactivity and allows for further chemical modifications.
- Ester Functionalities : Provides versatility in synthesis and potential bioactivity.
The molecular formula of DMTDC is , and it exhibits distinct electronic properties due to its functional groups, which play a critical role in its biological interactions.
DMTDC's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate these targets' activities, influencing pathways related to:
- Cell Signaling : Affecting how cells communicate and respond to external stimuli.
- Metabolism : Modulating metabolic pathways that can lead to altered cellular functions.
The presence of the amino group allows DMTDC to engage in nucleophilic substitution reactions, which can lead to the formation of various biologically active derivatives.
Antimicrobial Activity
Research indicates that DMTDC exhibits antimicrobial properties, particularly against bacterial and fungal strains. Its mechanism involves disrupting microbial cell functions, leading to cell death. Studies have shown:
Anticancer Activity
DMTDC has been investigated for its anticancer properties. Preliminary studies suggest it may inhibit cancer cell proliferation through:
- Induction of apoptosis (programmed cell death).
- Inhibition of tumor growth in vitro and in vivo models.
Table 1 summarizes some key findings from recent studies on DMTDC's anticancer activity:
| Cancer Type | IC50 Value (μg/mL) | Study Reference |
|---|---|---|
| Gastric Carcinoma | 6.79 | |
| Pancreatic Cancer | 10.34 | |
| Other Tumors | Under Investigation | Ongoing Research |
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that DMTDC significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent against bacterial infections.
- Cancer Cell Line Studies : In vitro assays using cancer cell lines such as SNU-16 (gastric carcinoma) showed that DMTDC effectively reduced cell viability with an IC50 value of 8.69 μg/mL, indicating strong anticancer potential.
Comparative Analysis with Similar Compounds
DMTDC is often compared with structurally similar compounds to highlight its unique properties. Table 2 presents a comparison:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Dimethyl thiophene-2,3-dicarboxylate | C8H10O4S | Lacks amino group; used in similar applications |
| 4-Aminothiophene-2-carboxylic acid | C7H7NO4S | Contains only one carboxylic group |
| Dimethyl 5-amino-thiophene-2-carboxylate | C8H10N2O4S | Contains an additional amino group |
DMTDC's combination of both amino and dicarboxylate functionalities enhances its reactivity and potential biological activity compared to these similar compounds.
Q & A
Q. What established synthetic protocols are available for Dimethyl 4-aminothiophene-2,3-dicarboxylate, and how can reaction yields be systematically optimized?
Methodological Answer:
- Synthetic routes typically involve cyclocondensation of thiophene precursors with activated esters. Key parameters include solvent polarity (e.g., ethanol or DMF), temperature control (60–80°C), and catalyst selection (e.g., acetic acid for acid-catalyzed cyclization). Yield optimization requires factorial design experiments to assess variable interactions (e.g., molar ratios, reflux duration) .
- Post-synthetic purification can leverage membrane separation technologies (e.g., nanofiltration) to isolate the compound from byproducts, as described in chemical engineering methodologies .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign signals using deuterated solvents (e.g., DMSO-d6) to confirm substituent positions and amine proton environments .
- X-ray crystallography : Resolve molecular geometry and hydrogen-bonding networks. Single-crystal diffraction at low temperatures (100 K) enhances data resolution .
- FT-IR : Identify carboxylate and amine functional groups via stretching vibrations (e.g., 1700–1750 cm⁻¹ for ester C=O) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational reactivity predictions and experimental observations for this compound?
Methodological Answer:
- Validate computational models (e.g., DFT) by comparing calculated spectroscopic parameters (NMR chemical shifts, IR frequencies) with empirical data. Adjust basis sets or solvation models to align theoretical and experimental results .
- Conduct kinetic studies (e.g., stopped-flow spectroscopy) to monitor intermediate formation, reconciling mechanistic pathways with simulation outputs .
Q. What methodologies enable the investigation of this compound in multi-step synthetic pathways with competing mechanisms?
Methodological Answer:
- Use process simulation software (e.g., Aspen Plus) to model reaction networks and identify rate-limiting steps. Incorporate experimental rate constants and thermodynamic data .
- Apply HPLC-MS to track intermediates and quantify branching ratios under varying conditions (pH, temperature) .
Q. How can researchers integrate this compound into theoretical frameworks for heterocyclic reactivity or drug design?
Methodological Answer:
- Link its electronic properties (e.g., HOMO/LUMO energies) to reactivity trends in heterocyclic systems using QSAR models. Correlate substituent effects (amine, ester groups) with bioactivity in enzyme inhibition assays .
- Frame studies within conceptual frameworks like "push-pull" thiophene systems to explain charge-transfer behavior in photophysical applications .
Data Contradiction and Reproducibility
Q. What strategies address inconsistencies in reported spectroscopic data for this compound?
Methodological Answer:
Q. How can researchers ensure reproducibility in synthetic procedures for this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
